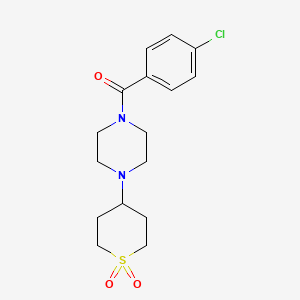

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a gold(I) complex can catalyze the cycloisomerization of a broad range of 2-(iodoethynyl)aryl esters to give 3-iodo-2-acyl benzofurans .Scientific Research Applications

Neuroprotective and Antioxidant Effects

Neuroprotective and Antioxidant Properties

Benzofuran derivatives, including those structurally similar to N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide, have been studied for their neuroprotective and antioxidant activities. For example, a series of novel benzofuran-2-carboxamide derivatives were synthesized and found to exhibit considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed marked anti-excitotoxic effects. These compounds also demonstrated ROS scavenging and antioxidant activities, suggesting their potential in neuroprotection and oxidative stress management (Cho et al., 2015).

Antimicrobial and Antioxidant Studies

Synthesis and Biological Evaluation

Research on benzofuran derivatives extends to their antimicrobial and antioxidant properties. A study synthesized and characterized benzofuran-2-yl(phenyl)methanone derivatives, evaluating their antimicrobial and antioxidant activities. The findings suggest that these compounds possess promising antimicrobial and antioxidant effects, contributing to their potential as leads for the development of new therapeutics (Rashmi et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Inhibition of Enzymatic Activities

The inhibitory effects of benzofuran derivatives on various enzymes have been a subject of interest, particularly in the context of cancer therapy and metabolic disorders. For instance, potent CYP19 (aromatase) inhibitors have been developed from benzofuran derivatives, showing significant in vitro inhibitory activity and selectivity, suggesting their utility in the treatment of hormone-dependent cancers (Saberi et al., 2006).

Potential Antitumor Activities

Antitumor Potential

Benzofuran compounds have also been investigated for their antitumor activities. Novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica demonstrated significant in vitro inhibition of cancer cell growth, indicating their potential as cytostatic agents in cancer treatment (Lee et al., 1998).

Future Directions

Mechanism of Action

Target of Action

Benzofuran compounds, which are a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Its elimination was fast, and enterohepatic circulation was observed .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

The synthesis of related benzofuran compounds has been shown to be influenced by environmental conditions such as temperature and the presence of certain solvents .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-17(16-11-13-7-5-6-10-15(13)25-16)12-20-18(22)19(23)21-14-8-3-2-4-9-14/h2-11,17H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDRMIBPXUKKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)

![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)